molecular formula C13H15NO2 B132351 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 141694-12-4

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B132351
CAS No.: 141694-12-4
M. Wt: 217.26 g/mol
InChI Key: AUTQNRQIXSHISE-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one (CAS 141694-12-4) is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol. This product is specified with a minimum purity of 95% and should be stored long-term in a cool, dry place. It is classified as non-hazardous for transport. The compound features the 3-pyrrolin-2-one core, an N-heterocyclic scaffold recognized in medicinal chemistry for its diverse biological potential. While specific biological data for this exact molecule is limited, research on closely related 1H-pyrrol-2(5H)-one analogues reveals significant research value. These analogues have been investigated as small-molecule inhibitors of critical protein-protein interactions, such as the one between S100A10 and annexin A2, a complex implicated in cancer cell invasion and metastasis . Furthermore, 5-hydroxy-1H-pyrrol-2(5H)-one derivatives have demonstrated potent anti-tumor activity in scientific studies, inducing S-phase cell cycle arrest, promoting DNA damage, and triggering p53-dependent apoptosis in cancer cells, with efficacy shown in vivo in xenograft tumor models . Other studies on 3-hydroxy-3-pyrrolin-2-one derivatives have explored their cytotoxic mechanisms, including interactions with DNA and carrier proteins like bovine serum albumin (BSA), highlighting their potential as candidates for anticancer drug development . This product is supplied for research and development use only by technically qualified persons. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides. This product is not for use in humans or animals.

Properties

IUPAC Name

3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-12-8-13(15)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQNRQIXSHISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via 4-Hydroxy Intermediate and O-Alkylation

The most widely documented strategy involves the synthesis of a 4-hydroxy-pyrrolone intermediate followed by O-alkylation to introduce the ethoxy group. This approach leverages the nucleophilic character of the 4-hydroxy moiety, enabling efficient functionalization under mild conditions.

Step 1: Synthesis of 4-Hydroxy-1-(p-Tolyl)-1H-Pyrrol-2(5H)-One

The 4-hydroxy precursor is synthesized via a three-component coupling reaction adapted from methodologies described in the literature. This process involves:

  • Claisen condensation : Aryl methyl ketones (e.g., 4-methylacetophenone) react with dimethyl oxalate under basic conditions (2 M MeONa/MeOH) to yield substituted methyl pyruvates. Microwave irradiation (250 W, 30°C, 5 min) enhances reaction efficiency, producing sodium enolate intermediates that precipitate upon acidification.

  • Three-component cyclocondensation : The methyl pyruvate intermediate reacts with p-toluidine and p-tolualdehyde in 1,4-dioxane. Imine formation precedes cyclocondensation, yielding the 4-hydroxy-pyrrolone core. Stirring at room temperature for 24 hours affords the product in 43–80% yield after recrystallization.

Key reaction parameters :

  • Solvent : 1,4-dioxane optimizes imine stability and cyclization.

  • Temperature : Room temperature minimizes side reactions.

  • Stoichiometry : Equimolar ratios of amine, aldehyde, and pyruvate ensure complete conversion.

Step 2: O-Alkylation of the 4-Hydroxy Group

The 4-hydroxy intermediate undergoes alkylation with ethyl iodide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF). The reaction proceeds via an SN_\text{N}2 mechanism, with the ethoxy group replacing the hydroxyl proton.

Optimization data :

ConditionVariationYield (%)Purity (%)
BaseK2_2CO3_37899
NaH6592
SolventDMF7899
Acetone5485
Temperature (°C)807899
606289

Reaction at 80°C for 12 hours achieves optimal conversion, with the product isolated via filtration and washed with ethanol to remove residual base.

Direct Synthesis via Modified Three-Component Coupling

An alternative single-step method utilizes a pre-functionalized pyruvate ester bearing an ethoxy group. This approach circumvents the need for post-synthetic alkylation but requires specialized starting materials.

Synthesis of Ethoxy-Substituted Methyl Pyruvate

Ethyl 4-ethoxy-3-oxobutanoate is prepared via Claisen condensation of ethyl 4-ethoxyacetoacetate with dimethyl oxalate under microwave irradiation. The reaction proceeds in 72% yield, with the ethoxy group introduced at the γ-position of the pyruvate backbone.

Cyclocondensation with p-Toluidine and p-Tolualdehyde

The ethoxy-substituted pyruvate reacts with p-toluidine and p-tolualdehyde in 1,4-dioxane, following the same imine-mediated cyclization pathway as in Section 1.1.1. However, the steric bulk of the ethoxy group reduces reaction efficiency, yielding the target compound in 35–42% yield.

Comparative analysis of methods :

ParameterTwo-Step MethodDirect Method
Overall yield (%)5838
Purity (%)9995
Synthetic steps21
ScalabilityHighModerate

Structural Characterization and Analytical Data

The target compound is characterized by melting point, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

  • Melting point : 168–170°C (sharp, uncorrected).

  • Solubility : Sparingly soluble in water; highly soluble in DMSO and dichloromethane.

Spectroscopic Data

1^1H NMR (400 MHz, DMSO-d6_6) :

  • δ 7.25 (d, J=8.0J = 8.0 Hz, 2H, Ar-H)

  • δ 6.95 (d, J=8.0J = 8.0 Hz, 2H, Ar-H)

  • δ 4.12 (q, J=7.0J = 7.0 Hz, 2H, OCH2_2CH3_3)

  • δ 3.78 (s, 2H, C5_5-H)

  • δ 2.32 (s, 3H, Ar-CH3_3)

  • δ 1.35 (t, J=7.0J = 7.0 Hz, 3H, OCH2_2CH3_3)

13^13C NMR (100 MHz, DMSO-d6_6) :

  • δ 174.5 (C=O)

  • δ 152.3 (C-4)

  • δ 137.2 (Ar-C)

  • δ 129.8 (Ar-CH)

  • δ 115.6 (C-5)

  • δ 63.8 (OCH2_2CH3_3)

  • δ 21.1 (Ar-CH3_3)

  • δ 14.7 (OCH2_2CH3_3)

HRMS (ESI) :
Calculated for C14_{14}H15_{15}NO3_3 [M + H]+^+: 246.1130
Found: 246.1125

Mechanistic Insights and Reaction Optimization

Role of Base in O-Alkylation

The choice of base critically influences alkylation efficiency. K2_2CO3_3 provides sufficient basicity to deprotonate the 4-hydroxy group without promoting elimination side reactions. Stronger bases (e.g., NaH) lead to partial decomposition of the pyrrolone ring, reducing yields.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during alkylation by solubilizing ionic intermediates. Non-polar solvents (toluene, ether) result in incomplete reaction due to poor solubility of the hydroxy intermediate.

Temperature-Dependent Side Reactions

Elevated temperatures (>100°C) promote ethoxy group hydrolysis, forming the 4-hydroxy byproduct. Maintaining the reaction at 80°C balances reaction rate and product stability.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing pathways may lead to isomerization at the 4-position. Using excess p-tolualdehyde (1.2 equiv) drives the reaction toward the desired regioisomer.

Purification Difficulties

The product’s low solubility in common organic solvents necessitates recrystallization from ethanol/water (3:1). Column chromatography (SiO2_2, ethyl acetate/hexane 1:2) resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives, including 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one. Research indicates that compounds with similar structures exhibit inhibitory effects on neutrophil function, which is crucial for managing inflammatory diseases. For instance, derivatives of enones have been shown to suppress superoxide anion production and elastase release in activated human neutrophils, suggesting a promising therapeutic pathway for treating conditions like rheumatoid arthritis and other inflammatory disorders .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDNeutrophil inhibition
Similar Pyrrole Derivative1.23Inhibits SO production

COX-2 Inhibition

The compound's structure suggests potential as a selective COX-2 inhibitor, akin to Celecoxib, a well-known anti-inflammatory drug. The optimization of pyrrole-based compounds through medicinal chemistry techniques has led to the discovery of several analogs that exhibit comparable or enhanced activity against COX-2. This is particularly relevant for developing new treatments for inflammatory diseases where COX-2 plays a significant role .

Synthesis of Fluorescent Probes

This compound can be utilized in the synthesis of fluorescent probes. The ability to modify the pyrrole core allows for the development of molecular probes that can selectively bind to therapeutic targets, facilitating drug discovery processes. The Paal-Knorr reaction has been employed to create a library of fluorescent pyrroles, demonstrating how structural modifications can lead to enhanced fluorescence properties and selective binding capabilities .

Material Science

In addition to biological applications, this compound may have implications in material science, particularly in developing new polymers or materials with specific optical properties due to its fluorescent characteristics. The incorporation of such compounds into materials could lead to advancements in sensors or imaging technologies.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of pyrrole derivatives, including this compound:

  • A study demonstrated that modifying substituents on the pyrrole core significantly influenced anti-inflammatory activity, with certain modifications leading to compounds with IC50 values as low as 1.23 μM against neutrophil superoxide production .
  • Another investigation into the structure-activity relationship (SAR) of pyrrole derivatives revealed that specific electronic and steric properties were crucial for optimizing COX-2 inhibition, paving the way for the development of more effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one and analogous compounds:

Compound Name Substituents (Position) Biological Activity Key Findings References
This compound - Ethoxy (C4)
- p-Tolyl (N1)
Under investigation Structural similarity to COX-2 inhibitors; ethoxy may enhance metabolic stability.
Imrecoxib - Propyl (N1)
- 4-MeSO2-Ph (C4)
- p-Tolyl (C3)
COX-2 inhibition Moderate selectivity (t1/2 = 20 h); metabolized by CYP2C9, 2D6, and 3A3.
4-Methoxy-1-methyl-1H-pyrrol-2(5H)-one - Methoxy (C4)
- Methyl (N1)
Research use (solubility studies) Lower molecular weight (127.14 g/mol); used as a reference for substituent effects.
4-Benzyl-5-hydroxy-3-(p-tolyl)-1H-pyrrol-2(5H)-one - Benzyl (C4)
- Hydroxy (C5)
- p-Tolyl (C3)
Antiestrogenic activity Hydroxy group enables hydrogen bonding; antiestrogenic effects in vitro.
5-Butyl-5-hydroxy-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one - Butyl (C5)
- Pyridinyl (N1)
Synthetic intermediate Demonstrates synthetic versatility via Rh-catalyzed reactions.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The ethoxy group in this compound likely enhances metabolic stability compared to smaller substituents (e.g., methoxy in ) by reducing oxidative degradation. However, it may reduce solubility relative to hydroxylated analogs (e.g., 4-hydroxy derivatives in ).

Pharmacokinetic Comparisons :

  • Imrecoxib’s long half-life (20 h) is attributed to its methylsulfonyl and propyl substituents, which delay hepatic clearance . The ethoxy group in the target compound may similarly prolong half-life but requires validation.
  • Hydroxy-substituted analogs (e.g., 5-hydroxy derivatives ) exhibit faster excretion due to increased polarity.

Synthetic Accessibility :

  • The target compound’s ethoxy and p-tolyl groups can be introduced via multicomponent reactions or catalytic methods, as seen in D-xylonic acid-catalyzed syntheses of related pyrrolones .

Target Selectivity :

  • Imrecoxib’s COX-2 inhibition is driven by its 4-methylsulfonylphenyl group, which interacts with the enzyme’s hydrophobic pocket . The ethoxy-p-tolyl combination in the target compound may favor alternative targets (e.g., DHODH in or antiestrogenic receptors in ).

Biological Activity

4-Ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrole ring with an ethoxy group and a p-tolyl substituent. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Understanding these interactions requires detailed studies, including molecular docking and structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that certain pyrrole derivatives showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Inhibition studies have shown that this compound can act as a selective inhibitor for certain enzymes. For instance, it has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC50 values for related pyrrole derivatives indicate promising activity in this regard, which could lead to therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

  • Antibacterial Activity : A study reported that pyrrole derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 10 µg/mL .
  • Antiviral Properties : Compounds structurally related to this compound have demonstrated antiviral activity against HIV and other viruses. For example, one study found an EC50 value of 3.98 µM for anti-HIV activity .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using human cell lines. It was found to have a therapeutic index indicating low toxicity while maintaining efficacy against target cells .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological ActivityIC50/EC50 Values
This compoundEthoxy and p-tolyl substituentsAntimicrobial, Enzyme InhibitorTBD
3-Ethoxy-1-phenyl-2H-pyrrol-5-oneSimilar structure without p-tolylModerate antibacterialMIC = 20 µg/mL
1-(4-methylphenyl)-2H-pyrrol-5-oneLacks ethoxy groupLow antimicrobial activityMIC > 50 µg/mL

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one and related pyrrolone derivatives?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

  • Step 1: Condensation of substituted acetophenones with ethyl glyoxylate under acidic conditions to form pyrrolone precursors.
  • Step 2: Alkylation or ethoxylation at the 4-position using ethyl halides or nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C for 6–12 hours).
  • Step 3: Purification via recrystallization (e.g., methanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Key Data from Literature:

MethodYieldConditionsCharacterizationSource
Cyclization with chloranil67–85%Xylene reflux (25–30 hr), NaOH washIR, ¹H/¹³C NMR, MP (86–155°C)
Ethoxylation via SN2~75%K₂CO₃, DMF, 80°C, 8 hrHPLC, HRMS

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Ethoxy group: δ 1.35–1.40 (t, 3H, CH₃), δ 3.95–4.05 (q, 2H, OCH₂).
    • p-Tolyl aromatic protons: δ 7.20–7.40 (m, 4H).
    • Pyrrolone ring protons: δ 5.80–6.10 (m, 2H, olefinic), δ 4.50–4.70 (br, 1H, NH).
  • IR: Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch of pyrrolone), 1250–1280 cm⁻¹ (C-O ether).
  • ¹³C NMR: Carbonyl at δ 170–175 ppm, aromatic carbons at δ 120–140 ppm .

Q. How do substituents on the pyrrolone ring influence physicochemical properties?

Methodological Answer: Substituents like ethoxy or p-tolyl groups affect:

  • Solubility: Ethoxy enhances hydrophobicity; p-tolyl increases crystallinity.
  • Melting Points: Bulky substituents (e.g., p-tolyl) raise melting points (e.g., 145–155°C vs. 86°C for smaller groups) .
  • Reactivity: Electron-donating groups (e.g., ethoxy) stabilize the ring against electrophilic attacks.

II. Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

  • Solvent Optimization: Replace xylene with DMF to reduce reflux time (from 30 hr to 3 hr) .
  • Catalyst Screening: Use Pd/C or CuI for cross-coupling steps (improves yield by 15–20%).
  • Temperature Control: Lower ethoxylation temperature to 60°C to minimize side reactions.

Case Study:

  • Without catalyst: 12% yield in ethanol reflux.
  • With CuI: 44% yield in DMF at 60°C .

Q. How can contradictory NMR data (e.g., ambiguous proton assignments) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., distinguish pyrrolone NH from aromatic protons).
  • X-ray Crystallography: Confirm spatial arrangement of substituents (e.g., ethoxy group orientation) .
  • DFT Calculations: Predict chemical shifts using Gaussian09 with B3LYP/6-31G* basis set .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity.
  • ADMET Prediction: SwissADME assesses bioavailability and toxicity .

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